molecular formula C14H12FN3S B12023692 3-Fluorobenzaldehyde N-phenylthiosemicarbazone CAS No. 16113-69-2

3-Fluorobenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B12023692
CAS No.: 16113-69-2
M. Wt: 273.33 g/mol
InChI Key: CNALVZBMRXTRBV-MHWRWJLKSA-N
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Description

3-Fluorobenzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C14H12FN3S. It is a derivative of benzaldehyde and thiosemicarbazone, featuring a fluorine atom on the benzaldehyde ring and a phenyl group attached to the thiosemicarbazone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobenzaldehyde N-phenylthiosemicarbazone typically involves the condensation reaction between 3-fluorobenzaldehyde and N-phenylthiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluorobenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluorobenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of the fluorine atom at the 3-position on the benzaldehyde ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from its analogs .

Properties

CAS No.

16113-69-2

Molecular Formula

C14H12FN3S

Molecular Weight

273.33 g/mol

IUPAC Name

1-[(E)-(3-fluorophenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H12FN3S/c15-12-6-4-5-11(9-12)10-16-18-14(19)17-13-7-2-1-3-8-13/h1-10H,(H2,17,18,19)/b16-10+

InChI Key

CNALVZBMRXTRBV-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)F

Origin of Product

United States

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